1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea-based compound featuring a 3,4-dichlorophenyl group and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The urea backbone serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets. This structural complexity distinguishes it from simpler arylurea derivatives, suggesting unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S/c23-19-11-10-16(13-20(19)24)25-22(28)26-17-9-8-15-5-4-12-27(21(15)14-17)31(29,30)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTCCMWXMIDIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a dichlorophenyl group and a tetrahydroquinoline moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is C19H19Cl2N3O2S. It features several functional groups that enhance its reactivity and biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C19H19Cl2N3O2S |
| Molecular Weight | 426.34 g/mol |
| Functional Groups | Urea, Sulfonyl |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth or neurotransmitter metabolism.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Receptors : The tetrahydroquinoline structure allows for interaction with neurotransmitter receptors, potentially modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds or derivatives:
- A study on tetrahydroquinoline derivatives demonstrated potent inhibition of serotonin and dopamine reuptake, showcasing the potential for developing antidepressants .
- Research on chloroethyl nitrosoureas highlighted the importance of DNA cross-linking in antitumor efficacy; while not directly related, it provides insights into how structural similarities may confer biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of diarylureas and heterocyclic urea derivatives. Below is a comparative analysis with structurally related compounds from published literature:
Structural Analogues from the Urea Class
Key analogues include derivatives synthesized by replacing the tetrahydroquinoline-sulfonyl group with simpler aryl or substituted aryl groups. Examples from Molecules (2013) :
| Compound Name | Substituents (R1, R2) | Yield (%) | Molecular Weight (ESI-MS, [M+H]⁺) | Key Structural Features |
|---|---|---|---|---|
| 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) | R1: 4-cyanophenyl; R2: 3-Cl | 88.5 | 272.0 | Monochloro substitution; cyano group |
| 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) | R1: 4-cyanophenyl; R2: 3,4-diCl | 81.9 | 306.0 | Dichloro substitution; enhanced lipophilicity |
| 1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h) | R1: 4-cyanophenyl; R2: 3-CF3O | 84.8 | 322.1 | Trifluoromethoxy group; increased steric bulk |
| Target Compound | R1: 3,4-diCl; R2: tetrahydroquinoline-sulfonyl | Not reported | Estimated >450 | Bicyclic sulfonyl group; conformational rigidity |
Key Differences:
Substituent Complexity: The target compound replaces the 4-cyanophenyl group (seen in 6f–6h) with a tetrahydroquinoline-sulfonyl moiety, significantly increasing molecular weight and steric bulk. This modification likely enhances target binding specificity due to the rigid bicyclic structure and sulfonyl group’s hydrogen-bonding capacity .
Synthetic Accessibility: Analogues 6f–6h exhibit high yields (81.9–88.5%), suggesting straightforward synthesis.
Pharmacological Implications
- Lipophilicity : The dichlorophenyl group in both 6g and the target compound increases lipophilicity compared to 6f or 6h. However, the sulfonyl group in the target compound may counterbalance this by introducing polar interactions.
- Bioactivity: Compounds like 6f–6h are typically evaluated for kinase inhibition or antiproliferative activity. The target compound’s tetrahydroquinoline core may enhance binding to enzymes with deep hydrophobic pockets (e.g., protein kinases or phosphatases), though specific data are unavailable.
Research Findings and Limitations
- Evidence Gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided literature. Comparative analyses rely on structural extrapolation.
- Methodological Consistency : The cited analogues (6f–6h) were synthesized via similar urea-forming reactions, enabling structural comparisons. However, divergent characterization methods (e.g., lack of crystallographic data for the target compound) limit deeper mechanistic insights .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during urea coupling minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis : Use of catalytic DMAP accelerates sulfonylation .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- 1H/13C NMR confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling in the tetrahydroquinoline ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 486.0522) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the urea moiety .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies require iterative modifications and biological testing:
Core Modifications :
- Replace tetrahydroquinoline with isoquinoline to assess ring size impact on target binding .
- Vary sulfonyl substituents (e.g., methylsulfonyl vs. phenylsulfonyl) to probe lipophilicity effects .
Urea Linker Alterations :
- Substitute urea with thiourea or amide groups to evaluate hydrogen-bonding requirements .
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., RET) using fluorescence polarization assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., MCF-7) .
Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .
Advanced: How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability)?
Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
Standardized Assay Protocols :
- Use consistent ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Include positive controls (e.g., staurosporine) for normalization .
Stability Testing :
- Perform HPLC-MS to check compound degradation in buffer (e.g., PBS at pH 7.4 over 24 hours) .
Meta-Analysis :
- Compare data across multiple studies (e.g., PubChem BioAssay entries) to identify outliers .
Example : If IC50 varies between 50 nM and 1 µM, re-test under uniform conditions with fresh DMSO stocks .
Basic: What are the key physicochemical properties influencing this compound’s bioavailability?
Answer:
Critical properties include:
| Property | Value/Characteristic | Method |
|---|---|---|
| LogP | ~3.5 (predicted via ChemDraw) | Reverse-phase HPLC |
| Aqueous Solubility | <10 µM (pH 7.4) | Shake-flask method |
| pKa | Urea NH: ~9.5; Sulfonamide: ~6.2 | Potentiometric titration |
Impact : Low solubility may limit oral bioavailability; formulation with cyclodextrins or nanocrystal technology is recommended .
Advanced: What strategies are effective in elucidating the compound’s mechanism of action when target pathways are unknown?
Answer:
Omics Approaches :
- Phosphoproteomics : Identify dysregulated kinases in treated vs. untreated cells .
- RNA-Seq : Detect pathway enrichment (e.g., apoptosis, MAPK signaling) .
Chemical Proteomics :
- Use immobilized compound probes to pull down interacting proteins from cell lysates .
In Vivo Phenotyping :
- Test in zebrafish xenograft models to assess tumor growth inhibition and toxicity .
Case Study : A related urea derivative showed RET kinase inhibition via ATP-binding site competition, validated by crystallography .
Basic: How can researchers validate the purity of synthesized batches?
Answer:
Chromatography :
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
- TLC : Single spot (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Elemental Analysis : Match calculated vs. observed C, H, N content (±0.4%) .
Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues (weight loss <1% at 150°C) .
Advanced: What computational tools are recommended for predicting metabolite profiles?
Answer:
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., tetrahydroquinoline ring) .
- Metabolite Identification : Combine in silico tools (e.g., GLORYx) with in vitro microsomal assays (human liver microsomes + NADPH) .
- Toxicity Prediction : Derek Nexus assesses risks (e.g., mutagenicity) based on structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
